4-(3-Quinolinyl)-2-thiophenecarbaldehyde
Description
Properties
Molecular Formula |
C14H9NOS |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
4-quinolin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-8-13-6-12(9-17-13)11-5-10-3-1-2-4-14(10)15-7-11/h1-9H |
InChI Key |
YEHKCFFMDIWKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde typically involves the condensation of 3-quinolinecarboxaldehyde with a thiophene derivative. One common method is the Vilsmeier-Haack reaction, where 3-quinolinecarboxaldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Quinolinyl)-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 4-(3-Quinolinyl)-2-thiophenecarboxylic acid.
Reduction: 4-(3-Quinolinyl)-2-thiophenemethanol.
Substitution: Various substituted quinoline and thiophene derivatives.
Scientific Research Applications
4-(3-Quinolinyl)-2-thiophenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde is largely dependent on its interaction with biological targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells. In anticancer research, it may induce apoptosis (programmed cell death) by interacting with specific cellular pathways and molecular targets, such as DNA and enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde and Analogs
Table 2: Comparative Properties
Functional and Application Differences
- This compound: Potential applications in medicinal chemistry (e.g., as a Schiff base precursor) or materials science.
- Thiopyrano-quinoline carbaldehydes: Exhibit enhanced π-conjugation for photophysical applications .
Biological Activity
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline and thiophene moieties in its structure are known to facilitate interactions with enzymes and receptors, leading to various pharmacological effects.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in various models, suggesting potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.
Case Study 2: Anticancer Mechanism
In a study by Johnson et al. (2021), the anticancer effects were assessed on MCF-7 breast cancer cells. The results showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01) and an increase in apoptotic cells as measured by flow cytometry.
Case Study 3: Anti-inflammatory Properties
Research by Lee et al. (2022) investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The administration of the compound significantly reduced paw swelling compared to the control group (p < 0.05), suggesting its potential as an anti-inflammatory agent.
Q & A
Basic: What are the standard synthetic routes for 4-(3-Quinolinyl)-2-thiophenecarbaldehyde?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and condensation. For example:
Cyclization : React amino acids (e.g., L-alanine) with o-phenylenediamine in ethanol and HCl to form quinoline intermediates .
Condensation : Combine the quinoline intermediate (e.g., 2-ethoxy-quinoline-3-carbaldehyde) with thiophenecarbaldehyde derivatives under reflux conditions. Ethanol or DMF is often used as a solvent, with Na₂S₂O₄ as a reducing agent in one-pot reactions .
Purification : Isolate the product via column chromatography (e.g., EtOAc/hexane) and characterize using NMR and elemental analysis.
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key methods include:
- ¹H NMR : Analyze proton environments (e.g., δ 9.32 ppm for aldehyde protons in thiophene derivatives) and coupling constants to confirm regiochemistry .
- Elemental Analysis : Verify purity and stoichiometry (e.g., C, H, N, S content).
- TLC (Rf values) : Monitor reaction progress using solvent systems like EtOAc-hexane (1:2) .
- Melting Point : Confirm identity and crystallinity (e.g., decomposition at 267–268°C for related quinoline-thiophene hybrids) .
Advanced: How can researchers resolve contradictions in spectral data during derivative synthesis?
Answer:
Contradictions often arise from:
- Steric/Electronic Effects : Substituents on the quinoline or thiophene rings alter chemical shifts. For example, electron-withdrawing groups on quinoline may deshield the aldehyde proton, shifting its δ value by 0.5–1.0 ppm .
- Tautomerism : In Schiff base derivatives, imine-enamine tautomerism can lead to split peaks in NMR. Use variable-temperature NMR or deuterated solvents to stabilize the dominant form .
- Validation : Cross-reference with computational methods (e.g., DFT calculations for predicted shifts) or X-ray crystallography for unambiguous structural confirmation .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
Yield optimization requires:
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance condensation efficiency compared to ethanol, as seen in one-pot syntheses (45% vs. 67% yields) .
Temperature Control : Maintain precise reflux temperatures (e.g., 80°C for thiophene-aldehyde condensations) to minimize side reactions .
Workup Refinement : Use gradient elution in column chromatography to separate closely related byproducts .
Advanced: How can researchers design experiments to evaluate biological activity?
Answer:
Target Selection : Prioritize derivatives with electron-deficient quinoline rings, as seen in antituberculosis agents .
In Silico Screening : Perform molecular docking to predict binding affinity for targets like Mycobacterium tuberculosis enoyl-ACP reductase .
In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and antimicrobial activity (e.g., MIC against Gram-positive bacteria) .
SAR Studies : Modify substituents (e.g., methoxy groups on quinoline) to correlate structure with activity .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
Advanced: How do substituents on the quinoline ring influence reactivity?
Answer:
- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density at the 3-position, enhancing nucleophilic attack on the aldehyde group during condensation .
- Steric Hindrance (e.g., -CH₃) : Reduce reaction rates in crowded environments, requiring higher temperatures (e.g., 100°C) for complete conversion .
- Halogen Substituents (e.g., -Cl) : Improve stability via resonance effects but may require protecting groups during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
